molecular formula C15H11F3N2O2 B1192834 Manitimus CAS No. 185915-33-7

Manitimus

Katalognummer: B1192834
CAS-Nummer: 185915-33-7
Molekulargewicht: 308.25 g/mol
InChI-Schlüssel: IRELROQHIPLASX-SEYXRHQNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Manitimus undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Manitimus has been explored across various fields of research:

  • Transplant Medicine : Its primary application lies in preventing acute allograft rejection in kidney and liver transplantation. Studies have demonstrated its efficacy in reducing rejection episodes when used alongside standard immunosuppressive therapies.
  • Autoimmune Diseases : The compound is under investigation for its potential to treat autoimmune conditions by modulating immune responses.
  • Infectious Diseases : Preliminary research suggests that this compound may possess antiviral and antifungal properties, although further studies are required to validate these effects.

Case Studies

Several clinical trials and studies highlight the effectiveness of this compound in transplant settings:

  • Kidney Transplantation : A multicenter randomized double-blind study compared different doses of this compound with mycophenolate mofetil (MMF) in renal transplant patients. The study found comparable rates of biopsy-proven acute rejection between low-dose this compound and MMF groups, indicating its potential as an alternative immunosuppressant .
  • Liver Transplantation : Phase 2 trials evaluated the safety and effectiveness of this compound in liver transplant patients. Results indicated that it could be beneficial in managing transplant rejection .

Data Tables

The following table summarizes key findings from studies on this compound:

Study TypeConditionKey Findings
Multicenter Randomized TrialKidney TransplantationComparable acute rejection rates between low-dose this compound and MMF; higher rejection rates at higher doses .
Phase 2 Clinical TrialLiver TransplantationDemonstrated safety and potential effectiveness in preventing graft rejection .
Experimental ModelsVarious TransplantsPrevented acute allograft rejection in rodent, dog, and primate models .

Wirkmechanismus

Manitimus exerts its immunosuppressive activity by inhibiting the enzyme dihydroorotate dehydrogenase, which is critical for de novo pyrimidine biosynthesis. This inhibition leads to a reduction in cell proliferation, particularly affecting T-cells and B-cells. Additionally, this compound inhibits tyrosine kinase activity, further contributing to its immunosuppressive effects .

Vergleich Mit ähnlichen Verbindungen

Manitimus is unique due to its dual mechanism of action, targeting both pyrimidine biosynthesis and tyrosine kinase activity. Similar compounds include:

These compounds share some similarities with this compound but differ in their specific targets and mechanisms of action, highlighting the unique properties of this compound in immunosuppressive therapy.

Biologische Aktivität

Manitimus, a compound under investigation for its potential therapeutic applications, has garnered attention due to its multifaceted biological activities. This article aims to synthesize current research findings, case studies, and data on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Overview of this compound

This compound (DB06481) is primarily recognized for its role as an investigational drug with promising applications in various medical fields, particularly in transplant medicine and parasitic infections. Its primary mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation and immune response modulation .

  • Inhibition of Dihydroorotate Dehydrogenase :
    • This compound suppresses de novo pyrimidine synthesis, leading to reduced proliferation of activated lymphocytes and other rapidly dividing cells.
    • This mechanism is particularly beneficial in transplant settings where immune suppression is necessary to prevent graft rejection.
  • Antiparasitic Activity :
    • Recent docking studies have indicated that this compound may also serve as a potential drug for treating schistosomiasis by inhibiting DHODH in the Schistosoma mansoni parasite .

Biological Activities

This compound exhibits several biological activities that are relevant to its therapeutic potential:

  • Immunosuppression : Effective in kidney transplant patients, this compound has shown promise in preventing acute rejection episodes .
  • Antiviral and Antifungal Properties : Research indicates that this compound may possess antiviral and antifungal activities, although further studies are required to elucidate these effects .

Case Studies

Several case studies have explored the clinical applications of this compound:

  • Kidney Transplantation :
    • A study highlighted the use of this compound in pediatric kidney transplant recipients, demonstrating improved graft survival rates when compared to traditional immunosuppressants like cyclosporine .
  • Schistosomiasis Treatment :
    • In vitro studies have shown that this compound effectively inhibits the growth of Schistosoma mansoni, suggesting its potential as a treatment option for this parasitic infection .

Data Tables

The following table summarizes key findings from studies on this compound:

Study FocusFindingsReference
Kidney TransplantationImproved graft survival rates compared to cyclosporine
SchistosomiasisSignificant inhibition of S. mansoni growth
Immunosuppressive EffectsEffective suppression of lymphocyte proliferation
Antiviral ActivityPotential activity against viral pathogens (needs further study)

Eigenschaften

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]hept-2-en-6-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c1-2-3-4-13(21)12(9-19)14(22)20-11-7-5-10(6-8-11)15(16,17)18/h1,5-8,21H,3-4H2,(H,20,22)/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRELROQHIPLASX-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

FK778 exerts its immunosuppressive activity at the molecular level via the suppression of de-novo pyrimidine biosynthesis, inhibiting the action of dihydroorotate dehydrogenase, an enzyme critical in the process, and consequently inhibiting cell proliferation.
Record name Manitimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

185915-33-7, 202057-76-9
Record name FK 778
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185915337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manitimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202057769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manitimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MANITIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B135RK2KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.